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molecular formula C14H27N3O2 B8447932 N-(2-Piperidinoethyl)-N'-(ethoxycarbonyl)piperazine

N-(2-Piperidinoethyl)-N'-(ethoxycarbonyl)piperazine

Cat. No. B8447932
M. Wt: 269.38 g/mol
InChI Key: MUOFHICZLWSJBW-UHFFFAOYSA-N
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Patent
US04457931

Procedure details

A mixture of 1-ethoxycarbonylpiperazine (10.9 grams; 0.069 moles), N-(2-chloroethyl)piperidine (10.2 grams; 0.069 moles) and potassium carbonate, (9.5 grams; 0.069 moles) in 100 cc of ethanol is heated to reflux for 4 hours. After cooling, the salt is filtered, the filtrate is evaporated and the oily residue is distilled under vacuo; b.p. 133°-136° C. (0.02 mm). Dihydrochloride: m.p. 254°-256° C. (from methanol); Rf=0.74 (MeOH-concentrated NH4OH 9.5:0.5); IR (neat); 2940, 2860, 2820, 1710, 1470, 1435, 1305, 1290, 1240, 1135, 1120, 1005, 770 cm-1.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=[O:5])[CH3:2].Cl[CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[N:15]1([CH2:14][CH2:13][N:9]2[CH2:8][CH2:7][N:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:11][CH2:10]2)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
C(C)OC(=O)N1CCNCC1
Name
Quantity
10.2 g
Type
reactant
Smiles
ClCCN1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the salt is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
DISTILLATION
Type
DISTILLATION
Details
the oily residue is distilled under vacuo

Outcomes

Product
Name
Type
Smiles
N1(CCCCC1)CCN1CCN(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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